3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile
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Overview
Description
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl and Oxo Groups: The dimethyl groups can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions.
Attachment of the Propanenitrile Group: The propanenitrile group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.
Biological Studies: The compound can be used as a tool to study biological processes and pathways, particularly those involving quinoline derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Material Science: The compound may be explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
4,6-Dimethylquinoline: A derivative with similar structural features but lacking the oxo and propanenitrile groups.
2-Oxoquinoline: A derivative with an oxo group but lacking the dimethyl and propanenitrile groups.
Uniqueness
3-(4,6-Dimethyl-2-oxoquinolin-1(2H)-yl)propanenitrile is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-5-13-12(8-10)11(2)9-14(17)16(13)7-3-6-15/h4-5,8-9H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMGHFDKNWIHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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